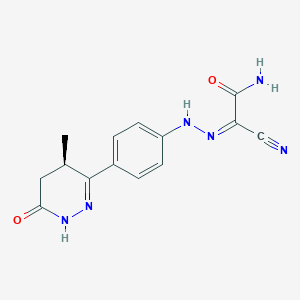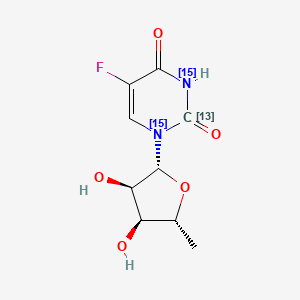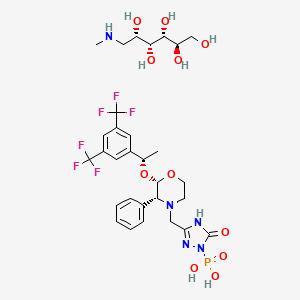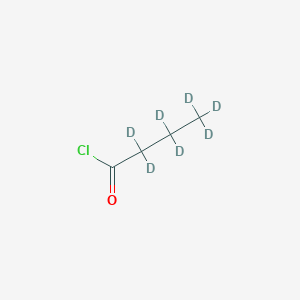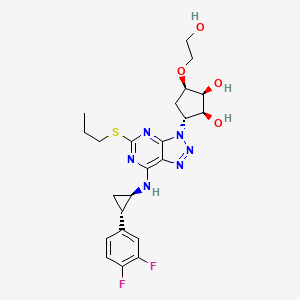
Ticagrelor Epimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ticagrelor Epimer is a stereoisomer of Ticagrelor, a well-known antiplatelet medication used to reduce the risk of thrombotic events such as myocardial infarction and stroke. Ticagrelor is a reversible P2Y12 receptor antagonist that inhibits platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets . The epimer of Ticagrelor refers to a compound that has the same molecular formula but differs in the configuration of one stereocenter.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ticagrelor involves multiple steps, including the formation of key intermediates and the final product. One effective method for the preparation of Ticagrelor involves a four-step reaction process optimized using response surface methodology . The critical step involves the preparation of an intermediate, which is then subjected to a one-pot reaction to telescope the next three steps, resulting in a high overall yield.
Another method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound through diazotization with a green and safer reagent, “Resin-NO2,” in a water and acetonitrile mixture . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production of Ticagrelor focuses on optimizing the reaction conditions to ensure scalability and safety. The process involves the use of safe reagents and conditions to minimize the risk of hazardous reactions. The synthesis steps are optimized individually to establish a scalable and plant-friendly process .
Chemical Reactions Analysis
Types of Reactions
Ticagrelor undergoes various chemical reactions, including:
Oxidation: Ticagrelor can be oxidized to form its metabolites.
Reduction: Reduction reactions can be used to modify specific functional groups in the molecule.
Substitution: Substitution reactions are employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in the synthesis of Ticagrelor include ethylene glycol, acetonitrile, and “Resin-NO2” for diazotization . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed
The major products formed from these reactions include Ticagrelor and its various metabolites, which are characterized using techniques such as spectroscopy and chromatography .
Scientific Research Applications
Ticagrelor Epimer has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of stereoisomers and their properties.
Biology: Investigated for its effects on platelet aggregation and its potential use in treating thrombotic disorders.
Mechanism of Action
Ticagrelor Epimer exerts its effects by reversibly and noncompetitively binding to the adenosine diphosphate (ADP) P2Y12 receptor on the platelet surface . This prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation. The molecular targets involved include the P2Y12 receptor and the GPIIb/IIIa receptor complex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ticagrelor Epimer is unique in its reversible binding to the P2Y12 receptor, which allows for a rapid onset and offset of action . Unlike Clopidogrel and Prasugrel, Ticagrelor does not require metabolic activation, reducing variability related to genetic polymorphisms .
Properties
Molecular Formula |
C23H28F2N6O4S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
(1S,2S,3R,5R)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17+,19-,20+/m0/s1 |
InChI Key |
OEKWJQXRCDYSHL-WXYDAZKDSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


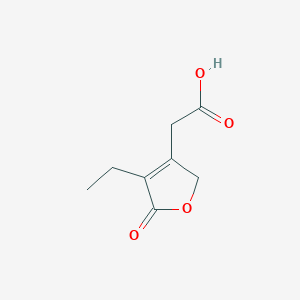
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
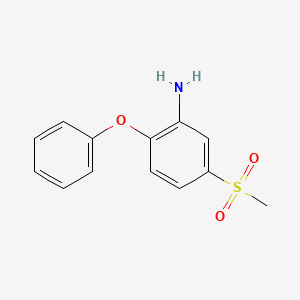



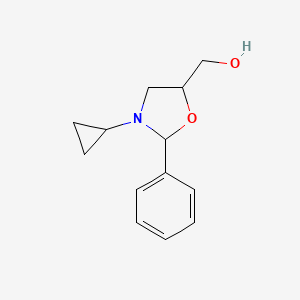
![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)
